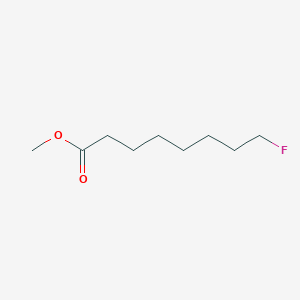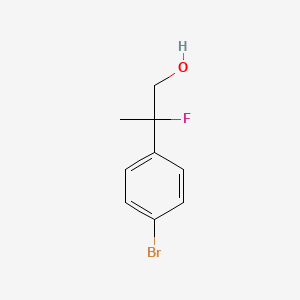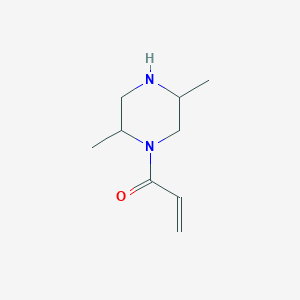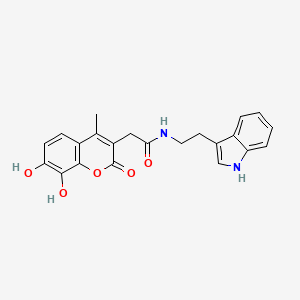![molecular formula C17H17BNO B12981683 (R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)
(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is an organoboron compound widely used in organic synthesis. This compound is known for its role as a catalyst in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, which is a method for the enantioselective reduction of ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of ®-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is carried out by heating the reactants, which leads to the formation of the oxazaborolidine ring structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole primarily undergoes reduction reactions. It is used as a catalyst in the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess .
Common Reagents and Conditions
The compound is often used in combination with borane-tetrahydrofuran (THF), borane-dimethylsulfide, borane-N,N-diethylaniline, or diborane as the borane source . The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired enantioselectivity.
Major Products Formed
The major products formed from these reactions are chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its effects involves the formation of a chiral Lewis acid complex. This complex facilitates the enantioselective reduction of prochiral ketones by coordinating with the substrate and the borane source, thereby controlling the stereochemistry of the product .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-CBS-oxazaborolidine
- ®-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Uniqueness
®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reductions. Compared to other similar compounds, it offers better control over the stereochemistry of the products, making it a valuable tool in the synthesis of chiral molecules .
Properties
Molecular Formula |
C17H17BNO |
|---|---|
Molecular Weight |
262.1 g/mol |
InChI |
InChI=1S/C17H17BNO/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)16-12-7-13-19(16)18-20-17/h1-6,8-11,16H,7,12-13H2/t16-/m1/s1 |
InChI Key |
XUESTFKOQSLAFA-MRXNPFEDSA-N |
Isomeric SMILES |
[B]1N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B]1N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)




![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12981647.png)



![(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12981670.png)


